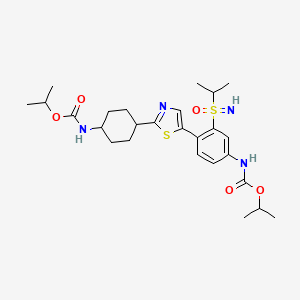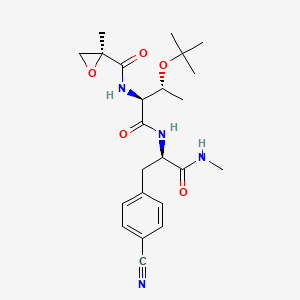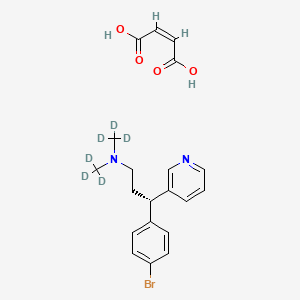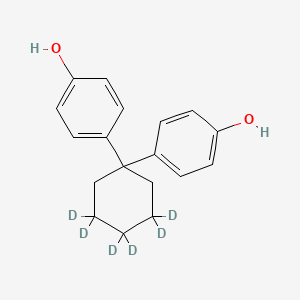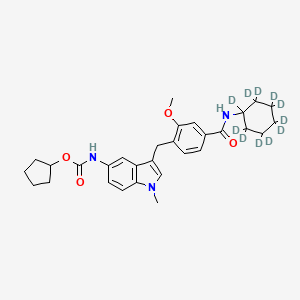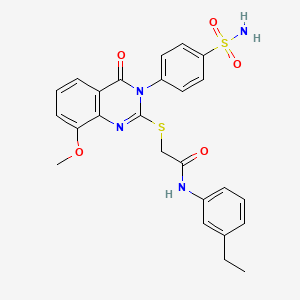
Bcl-2-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bcl-2-IN-6 is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) protein, which plays a crucial role in regulating apoptosis, or programmed cell death. By inhibiting BCL-2, this compound promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy, particularly in hematological malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent coupling. One of the synthetic routes includes the preparation of a pyrrolo[2,3-b]pyridine derivative, which is then coupled with a sulfonyl chloride derivative under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Bcl-2-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
Bcl-2-IN-6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the BCL-2 protein and its interactions with other molecules.
Biology: Employed in research to understand the mechanisms of apoptosis and the role of BCL-2 in cell survival.
Mechanism of Action
Bcl-2-IN-6 exerts its effects by binding to the BCL-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which permeabilize the mitochondrial membrane, releasing cytochrome c and activating caspases that execute apoptosis . The molecular targets and pathways involved include the intrinsic apoptotic pathway and the regulation of mitochondrial outer membrane permeabilization .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: A highly selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: Another BCL-2 family inhibitor that targets both BCL-2 and BCL-xL proteins.
Uniqueness
Bcl-2-IN-6 is unique in its specific targeting of the BCL-2 protein, with a distinct chemical structure that allows for selective inhibition. Compared to other inhibitors like venetoclax and navitoclax, this compound may offer different pharmacokinetic properties and potential for combination therapies .
Properties
Molecular Formula |
C25H24N4O5S2 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-[8-methoxy-4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H24N4O5S2/c1-3-16-6-4-7-17(14-16)27-22(30)15-35-25-28-23-20(8-5-9-21(23)34-2)24(31)29(25)18-10-12-19(13-11-18)36(26,32)33/h4-14H,3,15H2,1-2H3,(H,27,30)(H2,26,32,33) |
InChI Key |
HPEFLVOJGZAHBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C=CC=C3OC)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


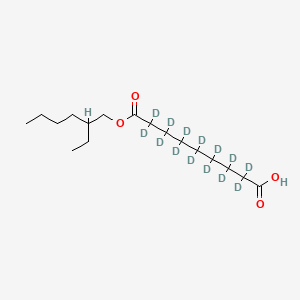
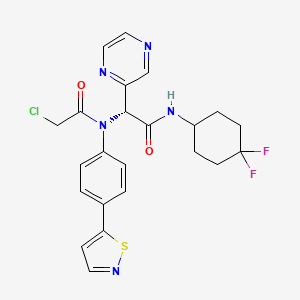
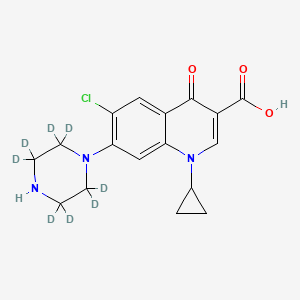

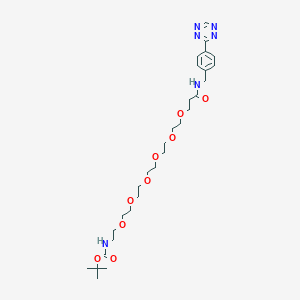
![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
